5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide
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Overview
Description
5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide is a chemical compound with the molecular formula C13H14N2O4 and a molecular weight of 262.26 g/mol This compound is characterized by the presence of a furan ring, a methoxyphenoxy group, and a carbohydrazide moiety
Preparation Methods
The synthesis of 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-(chloromethyl)furan-2-carbohydrazide with 2-methoxyphenol under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide moiety to corresponding amine derivatives.
Substitution: The methoxyphenoxy group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s binding affinity to certain proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar compounds to 5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide include:
5-[(2-Hydroxyphenoxy)methyl]furan-2-carbohydrazide: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and binding properties.
5-[(2-Chlorophenoxy)methyl]furan-2-carbohydrazide: The presence of a chlorine atom can significantly alter the compound’s chemical behavior and biological activity.
5-[(2-Methylphenoxy)methyl]furan-2-carbohydrazide: The methyl group can influence the compound’s hydrophobicity and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]furan-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-17-10-4-2-3-5-11(10)18-8-9-6-7-12(19-9)13(16)15-14/h2-7H,8,14H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATFERFECYFMBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328091 |
Source
|
Record name | 5-[(2-methoxyphenoxy)methyl]furan-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26666560 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
364625-21-8 |
Source
|
Record name | 5-[(2-methoxyphenoxy)methyl]furan-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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